molecular formula C7H5ClFNO3 B8028197 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene

Cat. No.: B8028197
M. Wt: 205.57 g/mol
InChI Key: BLZDJFLDZSXELI-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene is an aromatic compound with the molecular formula C7H5ClFNO3. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and nitro groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration, halogenation, and methoxylation processes. These reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3), potassium fluoride (KF).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene can be compared with similar compounds such as:

    1-Chloro-4-fluoro-2-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

    1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical properties and uses.

    1-Methoxy-2-chloro-4-nitrobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-5-fluoro-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZDJFLDZSXELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268899
Record name 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98404-03-6
Record name 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98404-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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